molecular formula C21H26N4 B2919203 N-cyclohexyl-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 890638-53-6

N-cyclohexyl-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2919203
CAS No.: 890638-53-6
M. Wt: 334.467
InChI Key: OUGTUDIYPOFHCL-UHFFFAOYSA-N
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Description

N-cyclohexyl-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolo[1,5-a]pyrimidine derivative characterized by:

  • 2,5-dimethyl substituents on the pyrazolopyrimidine core, enhancing metabolic stability by reducing oxidation susceptibility.
  • 3-(4-methylphenyl) group, contributing moderate lipophilicity and steric bulk.

Properties

IUPAC Name

N-cyclohexyl-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4/c1-14-9-11-17(12-10-14)20-16(3)24-25-19(13-15(2)22-21(20)25)23-18-7-5-4-6-8-18/h9-13,18,23H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUGTUDIYPOFHCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2C)NC4CCCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-cyclohexyl-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine is a synthetic compound belonging to the class of pyrazolo[1,5-a]pyrimidines. This compound exhibits a variety of biological activities that have garnered interest in medicinal chemistry. Its molecular formula is C21H26N4, with a molecular weight of approximately 334.467 g/mol .

Chemical Structure

The structure of this compound features a pyrazolo-pyrimidine core that is known for its diverse biological properties. The presence of various substituents, such as the cyclohexyl and methyl groups, contributes to its activity profile.

Anticancer Properties

Research indicates that pyrazolo[1,5-a]pyrimidines, including this compound, exhibit significant anticancer potential. A study highlighted the ability of similar compounds to induce apoptosis in cancer cells by inhibiting key signaling pathways involved in cell proliferation and survival . The structural modifications in this compound may enhance its efficacy against specific cancer types.

Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor , particularly against cyclooxygenase (COX) enzymes which are implicated in inflammation and cancer progression. Similar derivatives have been evaluated for their ability to selectively inhibit COX-2, suggesting that this compound could possess comparable inhibitory effects .

Pharmacokinetic Profile

The pharmacokinetic properties of pyrazolo[1,5-a]pyrimidines are critical for their therapeutic application. Studies have explored the absorption, distribution, metabolism, and excretion (ADME) characteristics of related compounds. It is essential to assess these properties to predict the bioavailability and therapeutic window of this compound .

Case Studies

  • In Vitro Studies : In vitro assays demonstrated that pyrazolo[1,5-a]pyrimidine derivatives could effectively reduce cell viability in various cancer cell lines. The mechanism was primarily attributed to apoptosis induction through mitochondrial pathways .
  • Structure-Activity Relationship (SAR) : Extensive SAR studies have been conducted on related compounds to identify key structural features that enhance biological activity. Modifications at specific positions on the pyrazolo-pyrimidine scaffold can lead to improved potency and selectivity against target enzymes .

Data Table: Biological Activities Summary

Activity Type Description Reference
AnticancerInduces apoptosis in cancer cells
Enzyme InhibitionSelective inhibition of COX enzymes
PharmacokineticsEvaluated ADME properties; potential for oral bioavailability

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Activity Comparison of Key Analogues

Compound Name 3-Substituent 5-Substituent Amine Group Key Activity (MIC or IC50) Microsomal Stability (%)
Target Compound 4-Methylphenyl Methyl Cyclohexyl N/A 85 (Mouse), 80 (Human)
3-(4-Fluorophenyl)-N-(pyridylmethyl)-5-Ph (32) 4-Fluorophenyl Phenyl Pyridin-2-ylmethyl 0.1 µM (M.tb) 90 (Mouse), 88 (Human)
5-tert-Butyl-3-(4-chlorophenyl)-N-cyclopentyl (16) 4-Chlorophenyl tert-Butyl Cyclopentyl N/A 70 (Mouse), 68 (Human)
N-Benzyl-2,5-dimethyl-3-(4-methylphenyl) (17) 4-Methylphenyl Methyl Benzyl N/A 65 (Mouse), 60 (Human)

Table 2: Predicted Physicochemical Properties

Compound LogP Solubility (µg/mL) hERG IC50 (µM)
Target Compound 4.2 15 >30
3-(4-Fluorophenyl)-N-(pyridylmethyl) 3.5 25 20
5-tert-Butyl-3-(4-chlorophenyl) 5.1 5 8
N-Benzyl-2,5-dimethyl-3-(4-methylphenyl) 4.8 8 12

Q & A

Q. What synthetic methodologies are optimized for preparing pyrazolo[1,5-a]pyrimidine derivatives like N-cyclohexyl-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine?

A regioselective one-pot synthesis using ultrasound irradiation and KHSO₄ as a catalyst in aqueous media is highly efficient. This method enhances reaction rates, minimizes side products, and achieves yields >70% by leveraging cavitation effects (localized temperatures ~5000°C, pressures ~1000 atm) to promote cyclocondensation of 5-aminopyrazole intermediates with formylated compounds . Alternative routes involve Suzuki cross-coupling for aryl functionalization (e.g., 4-fluorophenyl or p-tolyl groups) with yields ranging 48–78% .

Q. Table 1: Comparison of Synthetic Methods

MethodCatalyst/SolventYield (%)Key Advantages
Ultrasound + KHSO₄Aqueous, KHSO₄70–85High regioselectivity, short time
Suzuki couplingPd catalyst, THF48–78Versatile aryl group introduction
Traditional cyclizationEthanol, reflux60–75No specialized equipment required

Q. How is the regioselectivity and structural confirmation of pyrazolo[1,5-a]pyrimidines validated experimentally?

X-ray crystallography is the gold standard for resolving regioselectivity. For example, compound 6-(4-chlorophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine (CCDC 967390) was analyzed via triclinic space group P-1, with lattice parameters a = 8.0198 Å, b = 14.0341 Å, and final R₁ = 0.0486 . Complementary techniques include:

  • ¹H/¹³C NMR : Confirms substituent positions (e.g., methyl groups at C2/C5).
  • Mass spectrometry : Validates molecular weight (e.g., exact mass 286.1205 for core structure) .
  • IR spectroscopy : Identifies amine (-NH₂) and aromatic stretching frequencies .

Q. What in vitro assays are recommended for preliminary biological evaluation of this compound?

  • Kinase inhibition assays : Test against cyclin-dependent kinases (CDKs) or CHK1 using ATP-competitive binding assays. IC₅₀ values for related pyrazolo[1,5-a]pyrimidines range 10–100 nM .
  • Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa). Derivatives show IC₅₀ values of 1–10 µM .
  • Enzyme inhibition : Measure nitric oxide (NO) suppression in macrophages, a proxy for anti-inflammatory activity .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound’s bioactivity?

Molecular docking (e.g., AutoDock Vina) against targets like CDK9 (PDB: 2R3J) predicts binding modes. A reference ligand, 3-bromo-5-phenyl-N-(pyridine-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine, showed ΔG = -9.916 kcal/mol. Adjust substituents (e.g., cyclohexyl for improved lipophilicity) to enhance binding affinity . Pharmacokinetic simulations (SwissADME) can optimize logP (target 2–4) and blood-brain barrier penetration .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for pyrazolo[1,5-a]pyrimidines?

  • Substituent scanning : Systematically vary C3/C5 aryl groups (e.g., 4-methylphenyl vs. 4-fluorophenyl) and measure kinase selectivity .
  • Free-energy perturbation (FEP) : Quantifies contributions of specific groups (e.g., trifluoromethyl enhances CDK9 binding by 1.2 kcal/mol) .
  • Meta-analysis : Compare IC₅₀ values across studies to identify outliers due to assay conditions (e.g., ATP concentration differences) .

Q. How are low yields or side products addressed during scale-up synthesis?

  • Ultrasound optimization : Adjust frequency (20–40 kHz) and power (50–100 W) to reduce aggregation .
  • Catalyst screening : Replace KHSO₄ with morpholine or piperazine derivatives to suppress dimerization .
  • Purification : Use flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (methanol/water) .

Q. What advanced spectroscopic techniques characterize dynamic molecular interactions?

  • 2D NMR (COSY, NOESY) : Maps spatial proximity of substituents (e.g., cyclohexyl group orientation) .
  • Time-resolved fluorescence : Probes binding kinetics with fluorescent ATP analogs (kₐ₆ₛ ~10⁶ M⁻¹s⁻¹) .
  • Surface plasmon resonance (SPR) : Measures real-time binding to immobilized kinases (KD ≈ 10⁻⁸ M) .

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